molecular formula C25H40O6 B150288 Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester CAS No. 131132-77-9

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester

Cat. No.: B150288
CAS No.: 131132-77-9
M. Wt: 436.6 g/mol
InChI Key: SDNBHBGJJPWRJG-UHFFFAOYSA-N
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Description

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester is a chemical compound with the molecular formula C25H40O6. It is also known by its IUPAC name, 1,5-bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) pentanedioate. This compound is characterized by its unique structure, which includes two cyclohexyl groups each substituted with an ethenyloxy (vinyl ether) group. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester typically involves the esterification of pentanedioic acid (glutaric acid) with 4-((ethenyloxy)methyl)cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an appropriate solvent like toluene or xylene to facilitate the removal of water formed during the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester can undergo various chemical reactions, including:

    Oxidation: The vinyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The vinyl ether groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl ether groups can yield aldehydes or carboxylic acids, while reduction of the ester groups can produce diols .

Scientific Research Applications

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester involves its ability to undergo various chemical transformations. The vinyl ether groups can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohols and acids. These reactions are facilitated by the molecular structure of the compound, which allows for efficient interaction with catalysts and reagents .

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, bis((4-(vinyloxy)methyl)cyclohexyl)methyl ester: Similar structure but with different substituents on the cyclohexyl groups.

    Hexanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester: Similar ester but with a longer carbon chain in the dicarboxylic acid.

    Butanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester: Similar ester but with a shorter carbon chain in the dicarboxylic acid.

Uniqueness

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester is unique due to its specific combination of vinyl ether and ester functionalities, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and ester hydrolysis reactions .

Properties

IUPAC Name

bis[[4-(ethenoxymethyl)cyclohexyl]methyl] pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6/c1-3-28-16-20-8-12-22(13-9-20)18-30-24(26)6-5-7-25(27)31-19-23-14-10-21(11-15-23)17-29-4-2/h3-4,20-23H,1-2,5-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNBHBGJJPWRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCC1CCC(CC1)COC(=O)CCCC(=O)OCC2CCC(CC2)COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073105
Record name Pentanedioic acid, bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester
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Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131132-77-9
Record name 1,5-Bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] pentanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanedioic acid, 1,5-bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester
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Record name Pentanedioic acid, 1,5-bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester
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Record name Pentanedioic acid, bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester
Source EPA DSSTox
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Record name Bis[4-(vinyloxymethyl)cyclohexylmethyl] glutarate
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